An In-Depth Technical Guide to (E)-3-(6-Chloropyridin-3-yl)acrylic acid (CAS No. 118420-00-1)
An In-Depth Technical Guide to (E)-3-(6-Chloropyridin-3-yl)acrylic acid (CAS No. 118420-00-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(6-Chloropyridin-3-yl)acrylic acid is a substituted acrylic acid derivative featuring a chloropyridine moiety. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. The presence of the reactive acrylic acid group, combined with the electronically distinct chloropyridine ring, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional polymers. This guide provides a comprehensive overview of its synthesis, characterization, potential applications, and safe handling procedures, designed to empower researchers in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of (E)-3-(6-Chloropyridin-3-yl)acrylic acid is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 118420-00-1 | [1][2] |
| Molecular Formula | C₈H₆ClNO₂ | [1][2] |
| Molecular Weight | 183.59 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| SMILES | O=C(O)/C=C/c1cc(Cl)ncc1 | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of (E)-3-(6-Chloropyridin-3-yl)acrylic acid is the Knoevenagel-Döbner condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid, followed by decarboxylation.
Reaction Scheme
Caption: Knoevenagel-Döbner condensation for the synthesis of (E)-3-(6-Chloropyridin-3-yl)acrylic acid.
Detailed Experimental Protocol
This protocol is adapted from a similar, well-documented procedure for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid[3]. Researchers should optimize conditions for their specific setup.
Materials:
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6-Chloropyridine-3-carbaldehyde
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Malonic acid
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Pyridine (anhydrous)
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Piperidine
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Hydrochloric acid (concentrated)
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Deionized water
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Acetone
Procedure:
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In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 6-chloropyridine-3-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents).
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Add anhydrous pyridine to the flask to act as the solvent.
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Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
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Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
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Slowly add concentrated hydrochloric acid dropwise with stirring until a precipitate forms.
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Collect the solid precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold acetone.
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The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
Causality Behind Experimental Choices
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Excess Malonic Acid: Using a slight excess of malonic acid ensures the complete consumption of the aldehyde starting material.
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Pyridine as Solvent and Base: Pyridine serves as both the solvent and a weak base to facilitate the initial deprotonation of malonic acid.
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Piperidine Catalyst: Piperidine is a stronger base than pyridine and acts as a more effective catalyst to generate the nucleophilic enolate from malonic acid, thereby accelerating the reaction.
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Acidification: The addition of hydrochloric acid protonates the carboxylate intermediate, causing the desired carboxylic acid to precipitate out of the pyridine solution.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The coupling constants will be indicative of their positions relative to each other and the nitrogen atom.
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Vinylic Protons: Two doublets in the olefinic region (δ 6.0-8.0 ppm) corresponding to the two protons of the acrylic acid moiety. The large coupling constant (typically >15 Hz) between these two protons will confirm the (E)-stereochemistry.
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is characteristic of a carboxylic acid proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) corresponding to the carboxylic acid carbonyl carbon.
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Aromatic and Vinylic Carbons: Signals in the range of δ 110-155 ppm corresponding to the carbons of the pyridine ring and the double bond.
FTIR (Fourier-Transform Infrared) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the conjugated carboxylic acid.
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C=C Stretch: An absorption band around 1620-1640 cm⁻¹ for the carbon-carbon double bond.
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C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound (183.59). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of (E)-3-(6-Chloropyridin-3-yl)acrylic acid are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery.
Potential as a Kinase Inhibitor Scaffold
The 6-chloropyridine moiety is a key component of several kinase inhibitors used in oncology[4]. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The acrylic acid portion of the molecule provides a handle for further chemical modification to optimize binding affinity and selectivity for specific kinase targets.
Derivatives as Potential Antibacterial Agents
Derivatives of acrylic acids have shown promise as antibacterial agents[5]. The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially reacting with nucleophilic residues in bacterial enzymes or proteins, leading to their inactivation. The chloropyridine ring can be modified to enhance cell permeability and target specificity in bacteria.
Workflow for Derivative Synthesis and Screening
Caption: A generalized workflow for utilizing the title compound in a drug discovery program.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. The following information is based on the hazard statements provided by suppliers and general knowledge of related chemical classes.
Hazard Identification: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Measures: [1]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/ eye protection/ face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are required.
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Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat should be worn.
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Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
(E)-3-(6-Chloropyridin-3-yl)acrylic acid is a valuable and versatile building block with significant potential in medicinal chemistry and materials science. Its straightforward synthesis via the Knoevenagel-Döbner condensation, combined with the reactivity of its functional groups, makes it an attractive starting material for the development of novel compounds. While specific biological data for this exact molecule is limited in the public domain, the known activities of related chloropyridine and acrylic acid derivatives provide a strong rationale for its exploration in drug discovery programs, particularly in the areas of oncology and infectious diseases. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.
References
-
Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388-391. [Link]
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Patel, R. J., et al. (2013). Synthesis of acrylic copolymers and their antimicrobial screening. Der Pharma Chemica, 5(3), 63-72. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023).
- Preparation of Poly Acrylic Acid Hydrogel and Application in Diphenylhydramine Hydrochloride Drug Delivery. (n.d.). NIGERIAN JOURNAL OF PURE AND APPLIED SCIENCES.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.
- Synthesis and characterization of poly(acrylic acid) hydrogel for doxycycline drug release study. (2023).
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1 H NMR spectra of (a) pure acrylic acid[6] and containing (b) 3 mol%.... (n.d.). ResearchGate.
- Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
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Chemos GmbH&Co.KG. (2021). Safety Data Sheet: Fluorescent Brightener 220. Retrieved from [Link]
- A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. (n.d.). Revue Roumaine de Chimie.
- Al-Ghorbani, M., et al. (2023).
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Advanced Composites Mexico. (2024). SAFETY DATA SHEET. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
Sources
- 1. 118420-00-1|(E)-3-(6-Chloropyridin-3-yl)acrylic acid|BLD Pharm [bldpharm.com]
- 2. (E)-3-(6-Chloropyridin-3-yl)acrylic acid, CasNo.118420-00-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
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- 6. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]
